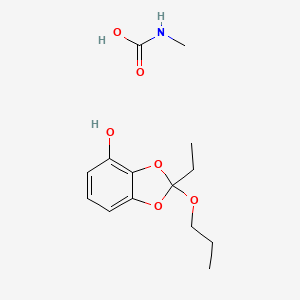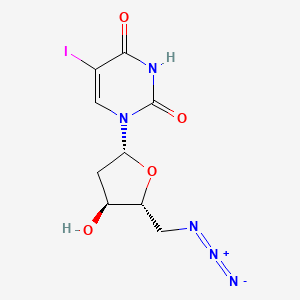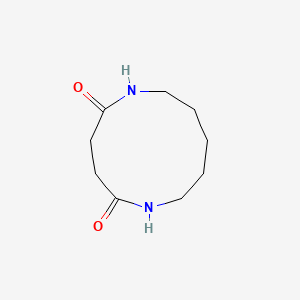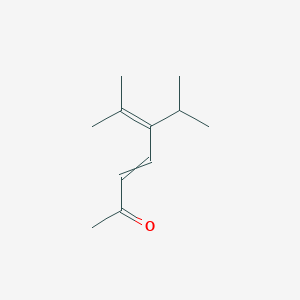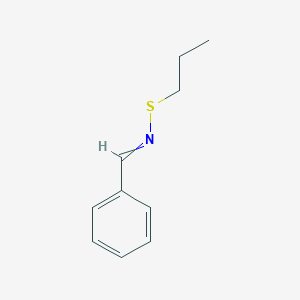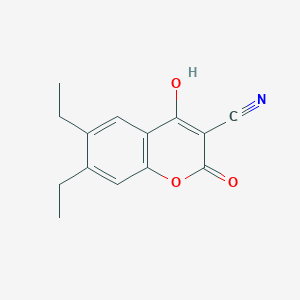![molecular formula C16H17N3O5 B14609417 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea CAS No. 60869-64-9](/img/structure/B14609417.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is an organic compound that belongs to the class of nitrobenzenes These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea typically involves the reaction of 4-nitrobenzaldehyde with phenylurea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with the nitro group replaced by other functional groups, such as hydroxyl or alkoxy groups.
科学的研究の応用
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A compound with a similar structure but different functional groups.
Chloramphenicol: An antibiotic with a similar nitrobenzene moiety but different overall structure and function.
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
特性
CAS番号 |
60869-64-9 |
|---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC名 |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-phenylurea |
InChI |
InChI=1S/C16H17N3O5/c17-16(22)18(12-4-2-1-3-5-12)14(10-20)15(21)11-6-8-13(9-7-11)19(23)24/h1-9,14-15,20-21H,10H2,(H2,17,22) |
InChIキー |
HNSDSNWQSPZMGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)


![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
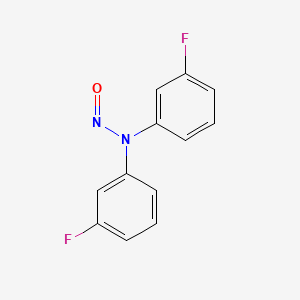
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
